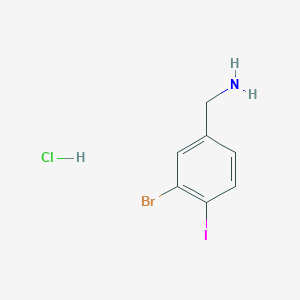![molecular formula C11H25ClN2O3 B13520952 tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)
tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride: is a chemical compound with a complex structure that includes tert-butyl, aminoethoxy, and carbamate groups. It is used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
The synthesis of tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-(2-aminoethoxy)-2-methylpropyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity[2][2].
Chemical Reactions Analysis
tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted carbamates.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride can be compared with other similar compounds such as:
tert-butyl 3-(2-aminoethoxy)propanoate: This compound has a similar structure but differs in the length of the carbon chain and the position of the amino group.
tert-butyl (2-aminoethoxy)carbamate: This compound has a simpler structure with fewer ethoxy groups, making it less complex and potentially less reactive.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties that are valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C11H25ClN2O3 |
|---|---|
Molecular Weight |
268.78 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H24N2O3.ClH/c1-10(2,3)16-9(14)13-8-11(4,5)15-7-6-12;/h6-8,12H2,1-5H3,(H,13,14);1H |
InChI Key |
WZDWUJVJDOIJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)OCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


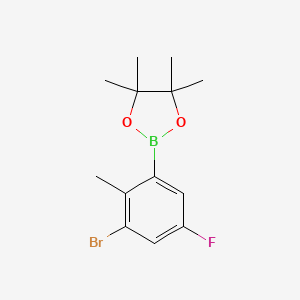
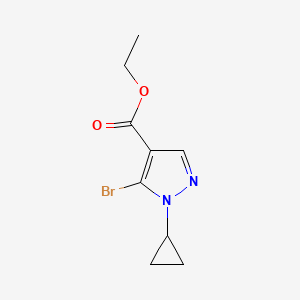
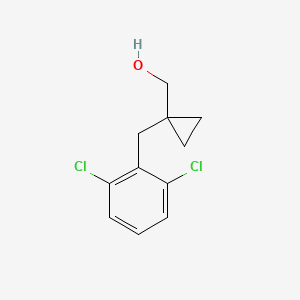
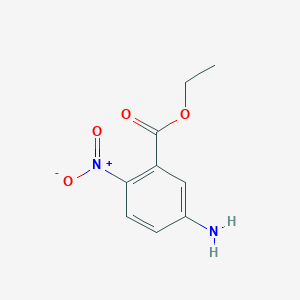
amino}acetate](/img/structure/B13520901.png)
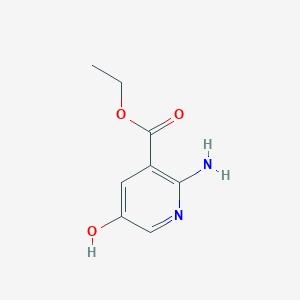
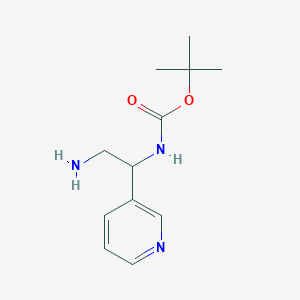
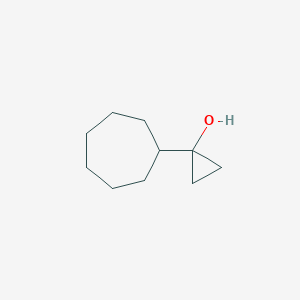
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
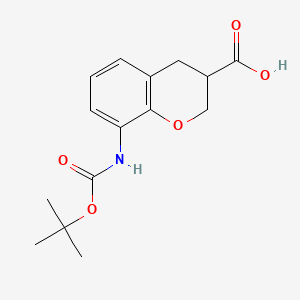
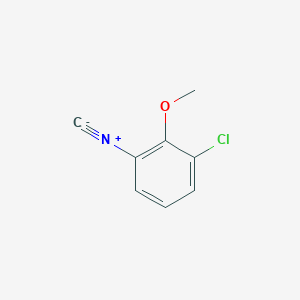
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)
